molecular formula C9H11ClN2O4S B1517941 3-(2-Chloropyridine-3-sulfonamido)butanoic acid CAS No. 1156804-12-4

3-(2-Chloropyridine-3-sulfonamido)butanoic acid

Cat. No.: B1517941
CAS No.: 1156804-12-4
M. Wt: 278.71 g/mol
InChI Key: MLRPCICMAJJEJF-UHFFFAOYSA-N
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Description

3-(2-Chloropyridine-3-sulfonamido)butanoic acid is a chemical compound with the molecular formula C9H11ClN2O4S It is a derivative of butanoic acid, featuring a chloropyridine sulfonamide group attached to the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloropyridine-3-sulfonamido)butanoic acid typically involves the reaction of 2-chloropyridine-3-sulfonamide with butanoic acid derivatives under specific conditions. The reaction can be carried out using standard organic synthesis techniques, such as nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chloropyridine-3-sulfonamido)butanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(2-Chloropyridine-3-sulfonamido)butanoic acid has several applications in scientific research:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies.

  • Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: Application in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 3-(2-Chloropyridine-3-sulfonamido)butanoic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of the research.

Comparison with Similar Compounds

  • 2-Chloropyridine-3-sulfonamide

  • 3-Chloropyrazine-2-sulfonamide

  • Other pyridine sulfonamide derivatives

Uniqueness: 3-(2-Chloropyridine-3-sulfonamido)butanoic acid is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

3-[(2-chloropyridin-3-yl)sulfonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O4S/c1-6(5-8(13)14)12-17(15,16)7-3-2-4-11-9(7)10/h2-4,6,12H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRPCICMAJJEJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NS(=O)(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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